2,2-Difluoropentane-1,3-diol
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Overview
Description
2,2-Difluoropentane-1,3-diol is an organic compound with the chemical formula C5H10F2O2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it is characterized by the presence of two fluorine atoms attached to the second carbon in the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoropentane-1,3-diol can be synthesized through the reaction of hydrogen fluoride (HF) with pentane-1,3-diol. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the selective fluorination of the desired carbon atoms .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of hydrogen fluoride. The process requires stringent safety measures to protect workers and the environment from potential hazards associated with the use of HF .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoropentane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2-Difluoropentane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical studies due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Difluoropentane-1,3-diol exerts its effects depends on the specific application. In biochemical contexts, the fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropane-1,3-diol: A shorter chain analog with similar fluorination and hydroxylation patterns.
2,2-Difluorobutane-1,3-diol: Another analog with a different carbon chain length.
2,2-Difluorohexane-1,3-diol: A longer chain analog with similar functional groups.
Uniqueness
2,2-Difluoropentane-1,3-diol is unique due to its specific carbon chain length and the positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
Molecular Formula |
C5H10F2O2 |
---|---|
Molecular Weight |
140.13 g/mol |
IUPAC Name |
2,2-difluoropentane-1,3-diol |
InChI |
InChI=1S/C5H10F2O2/c1-2-4(9)5(6,7)3-8/h4,8-9H,2-3H2,1H3 |
InChI Key |
YRHUXXRNPPIDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CO)(F)F)O |
Origin of Product |
United States |
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